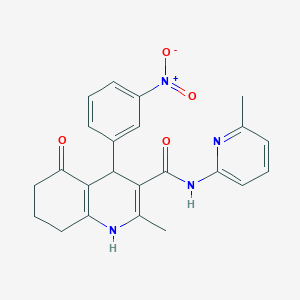
2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the family of quinolinecarboxamides.
作用機序
TAK-659 exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cells and other immune cells. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity and immune-modulatory effects. Furthermore, TAK-659 has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for BTK inhibition, favorable pharmacokinetics, and safety profile. However, like any other experimental compound, TAK-659 also has some limitations, including potential off-target effects and the need for further optimization to enhance its therapeutic efficacy.
将来の方向性
Several future directions for the research on TAK-659 can be identified. Firstly, further preclinical studies are needed to evaluate the efficacy and safety of TAK-659 in different types of cancer and autoimmune disorders. Secondly, clinical trials are required to assess the therapeutic potential of TAK-659 in humans. Thirdly, the combination of TAK-659 with other drugs or therapies should be investigated to enhance its therapeutic efficacy. Finally, the development of new BTK inhibitors based on the structure of TAK-659 could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, TAK-659 is a promising chemical compound with potential therapeutic applications in cancer and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and several future directions for research have been identified. Further research on TAK-659 could lead to the development of new and effective therapies for these diseases.
合成法
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 6-methyl-2-pyridinylamine with 2,6-dimethylphenyl isocyanate to form an intermediate. This intermediate is then treated with phenylacetic acid to produce the final product.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, including B-cell malignancies and solid tumors. Furthermore, TAK-659 has also been shown to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune disorders.
特性
製品名 |
2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C25H27N3O2 |
分子量 |
401.5 g/mol |
IUPAC名 |
2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-15-9-8-12-20(26-15)28-24(30)21-16(2)27-18-13-25(3,4)14-19(29)23(18)22(21)17-10-6-5-7-11-17/h5-12,22,27H,13-14H2,1-4H3,(H,26,28,30) |
InChIキー |
UUMRCPJGUKODOM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)(C)C)C |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)(C)C)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)









